1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The systematic IUPAC name of the compound, 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)-, delineates its structural features with precision. The parent heterocycle is a seven-membered tetrahydro-1,4-oxazepine ring, which contains one oxygen atom and one nitrogen atom in the 1- and 4-positions, respectively. The "tetrahydro" designation confirms full saturation of the ring system, distinguishing it from aromatic oxazepines.
Two carboxylic acid groups are attached at the 2- and 4-positions of the ring. The 4-carboxylic acid is esterified with a 1,1-dimethylethyl (tert-butyl) group, while the 2-carboxylic acid remains in its free acid form. The stereochemical descriptor (2S) specifies the absolute configuration of the chiral center at the second carbon of the oxazepine ring, critical for molecular interactions and biological activity.
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally related analogs include:
- 1330763-23-9 : A derivative with both 4-tert-butyl and 5-ethyl ester groups.
- 1363166-21-5 : A diester variant with 4-tert-butyl and 2-ethyl substituents.
- 911223-02-4 : A mono-ester compound featuring a (2S)-configured hydroxymethyl side chain.
These analogs highlight the variability in esterification patterns and functional group substitutions within this chemical class.
Molecular Formula and Stereochemical Configuration
The molecular formula of the compound is C₁₁H₁₇NO₆ , derived from the parent tetrahydro-1,4-oxazepine dicarboxylic acid (C₇H₁₁NO₅) modified by the addition of a tert-butyl ester group (C₄H₉O) and the loss of one water molecule during esterification. This aligns with the general formula observed in related oxazepine derivatives, such as C₁₃H₂₁NO₆ for a diester analog.
The (2S) stereochemical configuration arises from the spatial arrangement of substituents around the chiral carbon at position 2. This configuration is pivotal for the compound’s three-dimensional structure, influencing its reactivity, solubility, and potential pharmacological properties. Computational chemistry data from analogous compounds, such as a TPSA of 85.3 and LogP of 1.58 , suggest moderate polarity and lipophilicity, consistent with the presence of ester and carboxylic acid groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₇NO₆ | Derived from |
| Molecular Weight | 287.31 g/mol | Based on |
| Stereochemical Center | (2S) Configuration | |
| Calculated LogP | 1.58 |
Comparative Analysis of Tautomeric Forms
Tautomerism in this compound is constrained by the fully saturated oxazepine ring and the fixed positions of the carboxylic acid and ester groups. However, theoretical analysis suggests potential keto-enol tautomerism involving the 4-carboxylic acid ester moiety. In aqueous solutions, the ester group could hydrolyze to regenerate the carboxylic acid, enabling transient enol formation at the β-carbon. This behavior is absent in the 2-carboxylic acid group due to its free acid state, which stabilizes the keto form through hydrogen bonding.
Comparative data from diester analogs (e.g., C₁₃H₂₃NO₅ ) reveal no experimental evidence of tautomerism, as esterification at both positions locks the functional groups in their keto forms. In contrast, hydroxymethyl-substituted variants (e.g., C₁₁H₂₁NO₄ ) exhibit limited tautomeric potential due to the absence of α-hydrogens near the carbonyl groups.
The rigid tetrahydro-oxazepine backbone further minimizes conformational flexibility, reducing the likelihood of tautomeric interconversion. These insights underscore the structural stability of the compound under standard laboratory conditions.
Properties
Molecular Formula |
C11H18NO5- |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1/t8-/m0/s1 |
InChI Key |
YGITYLFOIAYYJU-QMMMGPOBSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Method 1: Boc-Protected Cyclization via Amino Alcohol Intermediates
Reaction Sequence and Conditions
This method, adapted from CN110845515A, involves a six-step sequence:
- Amination : N-Benzylhydroxylamine reacts with a cyclic ketone (compound 1) in ethanol under reflux (24 h) to form an imine intermediate (compound 2).
- Ring-Opening : Compound 2 undergoes hydrogenolytic cleavage using Raney nickel in methanol (2 h, room temperature) to yield a primary amine (compound 3).
- Chloroacetylation : Triethylamine and chloroacetyl chloride in tetrahydrofuran (THF) introduce a chloroacetamide group (compound 4).
- Cyclization : Potassium tert-butoxide in THF facilitates ring closure (1 h, room temperature) to form the oxazepine core (compound 5).
- Borane Reduction : Borane-THF complex reduces amide bonds (18 h, room temperature) to generate compound 6.
- Deprotection : Palladium-carbon catalyzed hydrogenolysis removes the benzyl group, yielding the final Boc-protected product.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethanol, reflux | 85 | 90 |
| 4 | KOtBu, THF | 78 | 95 |
| 6 | Pd/C, H₂ | 92 | 99 |
Method 2: One-Pot Multicomponent Reaction (MCR)
Reaction Design
A Frontiers in Chemistry study describes a Ugi-type MCR for oxazepine-quinazolinone hybrids, adaptable to the target compound:
- Components :
- 2-(2-Formylphenoxy)acetic acid (bifunctional aldehyde).
- 2-Aminobenzamide (nucleophile).
- tert-Butyl isocyanide (Boc source).
- Conditions : Ethanol, reflux (24 h), catalyst-free.
Reaction Scheme:
$$
\text{Aldehyde} + \text{Amine} + \text{Isocyanide} \rightarrow \text{Oxazepine-Quinazolinone} \quad \text{(Yield: 94%)}
$$
Method 3: Enzymatic Resolution of Racemic Mixtures
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Boc-Protected Cyclization | High yields (78–92%), industrial applicability | Lengthy (6 steps) | +++ |
| MCR Approach | One-pot, atom-economical | Limited substrate scope | ++ |
| Enzymatic Resolution | High enantiopurity (98% ee) | Low conversion (45%) | + |
Chemical Reactions Analysis
1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to further saturation of the oxazepine ring or reduction of other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The oxazepine scaffold is known for its diverse biological activities. Compounds containing this structure have been investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders. The specific compound has been studied for its ability to act as an inhibitor of certain biological pathways crucial for tumor growth.
Case Study: Anticancer Activity
Research has indicated that derivatives of 1,4-oxazepine can inhibit the interaction between proteins involved in cancer progression. For instance, a study synthesized chiral 1,4-oxazepine-5-one derivatives that demonstrated promising anticancer activity by targeting specific receptors associated with tumor growth. The synthesis involved several steps starting from protected amino acids and led to compounds that showed significant inhibition of cancer cell proliferation in vitro .
Organic Synthesis
Synthetic Methodologies
The synthesis of 1,4-oxazepine derivatives often involves complex organic reactions that utilize various reagents and catalysts. Recent advancements have focused on asymmetric synthesis techniques that enhance the yield and selectivity of desired products. For example, polymer-supported methods have been employed to create chiral oxazepane derivatives efficiently .
Table 1: Synthetic Pathways for 1,4-Oxazepine Derivatives
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Protection | Trityl chloride | Formation of protected amino acids |
| 2 | Reduction | LiAlH4 | Conversion to amino alcohol |
| 3 | Oxidation | Dess-Martin periodinane | Aldehyde formation |
| 4 | Coupling | HATU | Formation of oxazepine derivatives |
Materials Science
Polymer Applications
The unique properties of the oxazepine structure lend themselves to applications in materials science. Research has explored the incorporation of oxazepine derivatives into polymer matrices to enhance mechanical properties and thermal stability. These materials can potentially be utilized in coatings and composites where durability is essential.
Case Study: Polymer Composites
A study demonstrated the incorporation of oxazepine-based compounds into epoxy resins, resulting in improved thermal resistance and mechanical strength compared to traditional formulations. This enhancement is attributed to the rigid structure provided by the oxazepine moiety .
Mechanism of Action
The mechanism of action of 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to receptors on cell surfaces, influencing cellular signaling and function.
Modulation of Gene Expression: Affecting the expression of specific genes, leading to changes in cellular behavior.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Molecular Comparisons
The table below highlights structural differences and similarities with related compounds:
Key Observations:
Ring Modifications :
- The target compound’s oxazepine ring distinguishes it from benzoxazepines (e.g., ), which have a fused benzene ring, enhancing aromatic interactions .
- Replacement of oxygen with sulfur in thiazepine derivatives () increases lipophilicity and alters electronic properties .
Substituent Effects: The tert-butyl ester in the target compound enhances steric bulk and metabolic stability compared to ethyl or methyl esters in analogs . Benzoic acid () and cyano () substituents introduce polar or electron-withdrawing effects, impacting solubility and reactivity .
Stereochemical Influence :
Pharmacological and Industrial Relevance
- However, its ester groups may limit bioavailability compared to free acids .
- Thiazepines (): Sulfur-containing analogs are explored for antimicrobial or enzyme inhibitory activity due to enhanced membrane penetration .
Biological Activity
1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(1,1-dimethylethyl) ester, (2S)- is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 1273567-44-4
- Purity : Approximately 95%-97% .
1,4-Oxazepine derivatives have been studied for their interactions with various biological targets. The compound is believed to exhibit activity through modulation of specific receptors and enzymes:
- Farnesoid X Receptor (FXR) : Recent studies indicate that compounds with similar structures can act as FXR antagonists. FXR plays a critical role in bile acid homeostasis and lipid metabolism. Antagonism of FXR may have implications in treating metabolic disorders .
- Pregnane X Receptor (PXR) : Alongside FXR, PXR is involved in drug metabolism and detoxification processes. Some oxazepine derivatives have shown dual modulation capabilities on these receptors, suggesting potential for broader therapeutic applications .
Therapeutic Applications
The biological activity of this compound suggests several potential therapeutic applications:
- Anti-inflammatory Agents : By modulating FXR and PXR pathways, the compound may help in managing inflammatory conditions.
- Metabolic Disorders : Given its interaction with metabolic receptors, there is potential for use in treating conditions like obesity and diabetes .
Case Studies and Experimental Results
- Cell Line Studies :
- Pharmacokinetics :
- Comparative Analysis :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 1273567-44-4 |
| Purity | 95%-97% |
| Biological Activity | Mechanism | Potential Application |
|---|---|---|
| FXR Modulation | Antagonist | Anti-inflammatory |
| PXR Modulation | Agonist | Metabolic disorder treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
